molecular formula C12H20N4 B8708475 Pentanenitrile, 2,2'-azobis(2-methyl- CAS No. 13393-65-2

Pentanenitrile, 2,2'-azobis(2-methyl-

Cat. No.: B8708475
CAS No.: 13393-65-2
M. Wt: 220.31 g/mol
InChI Key: ODKBBGGUUMCXFY-UHFFFAOYSA-N
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Description

Structural Characterization of 2,2'-Azobis(2-methylpropionitrile)

Molecular Structure and Bonding Configuration

AIBN (C~8~H~12~N~4~) features a symmetrical structure comprising two 2-cyanoprop-2-yl groups connected by an azo (-N=N-) linkage (Fig. 1). Each cyanoprop-2-yl unit consists of a central carbon bonded to two methyl groups (-CH~3~) and a nitrile (-CN) functional group. The azo bridge adopts a planar trans configuration, stabilized by conjugation between the nitrogen lone pairs and the adjacent cyano groups.

The molecule’s geometry optimizes radical stability during thermal decomposition. At temperatures exceeding 40°C, homolytic cleavage of the N=N bond generates two 2-cyano-2-propyl radicals and nitrogen gas (N~2~). This exothermic process (ΔG^‡^ = 131 kJ/mol) is entropy-driven due to N~2~ release. The nitrile groups play a dual role: (1) electron-withdrawing effects stabilize the transient radicals, and (2) dipole-dipole interactions enhance crystalline packing.

Table 1: Key Molecular Properties of AIBN

Property Value Source
Molecular Formula C~8~H~12~N~4~
Molecular Weight 164.21 g/mol
Solubility Alcohols, acetone; insoluble in water
Decomposition Temp 66–72°C

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1^H NMR spectrum of AIBN (CDCl~3~, 400 MHz) reveals a single peak at δ 1.70 ppm, corresponding to the six equivalent methyl protons (-CH~3~) on each cyanoprop-2-yl group. No splitting occurs due to the molecule’s symmetry and absence of neighboring non-equivalent protons. The nitrile carbons (-CN) appear at δ 118–120 ppm in the ^13^C NMR spectrum, consistent with sp-hybridized carbon nuclei.

Table 2: ^1^H NMR Spectral Data for AIBN

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1.70 Singlet 12H -CH~3~ (methyl)
Infrared (IR) Spectroscopy

The IR spectrum (KBr pellet) exhibits a strong absorption band at 2245 cm^-1^, characteristic of the C≡N stretch in nitriles. Additional peaks at 2980 cm^-1^ (C-H stretch in -CH~3~) and 1450 cm^-1^ (N=N stretch) confirm the azo linkage.

Mass Spectrometry

Electron ionization (EI) mass spectrometry shows a molecular ion peak at m/z 164, corresponding to [C~8~H~12~N~4~]^+^. Fragmentation patterns include:

  • m/z 121: Loss of one cyanoprop-2-yl radical (C~4~H~6~N~2~^- ^)
  • m/z 68: Formation of the 2-cyano-2-propyl radical (C~4~H~6~N^- ^)

Table 3: Major Mass Spectral Fragments of AIBN

m/z Relative Abundance (%) Fragment Identity
164 100 Molecular ion ([M]^+^)
121 40.7 [M - C~4~H~6~N~2~]^+^
68 26.6 [C~4~H~6~N]^+^

Crystallographic Studies and Spatial Arrangement

While single-crystal X-ray diffraction data for AIBN remains limited, its molecular symmetry and packing can be inferred from analogous azo compounds. The planar azo group facilitates face-to-face π-stacking in the solid state, while methyl and nitrile groups engage in van der Waals interactions. Computational models (DFT, B3LYP/6-31G*) predict a bond length of 1.25 Å for the N=N bond and 1.45 Å for the C-N bonds in the cyanoprop-2-yl groups.

The molecule’s lattice energy (-45.2 kJ/mol) derives primarily from dipole-dipole interactions between polar nitrile groups, explaining its solubility in polar organic solvents like methanol and acetone.

Properties

CAS No.

13393-65-2

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-(2-cyanopentan-2-yldiazenyl)-2-methylpentanenitrile

InChI

InChI=1S/C12H20N4/c1-5-7-11(3,9-13)15-16-12(4,10-14)8-6-2/h5-8H2,1-4H3

InChI Key

ODKBBGGUUMCXFY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C#N)N=NC(C)(CCC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Chemical Formula : C₁₀H₁₈N₆Cl₂ (dihydrochloride form).
  • Mechanism : Generates free radicals (e.g., peroxyl radicals) upon decomposition, leading to oxidative stress.
  • Applications : Used in vivo to study lung injury, inflammation, and redox imbalance in animal models .

Research Findings:

  • Lung Mechanics : AAPH exposure (200 mg/kg in rats) increases lung resistive pressure (ΔP1) and static elastance (Est), indicating airway obstruction and tissue stiffening .
  • Oxidative Damage : Elevated malondialdehyde (MDA) and carbonyl groups confirm lipid peroxidation and protein oxidation .
  • Inflammation : Upregulates pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and promotes collagen/elastic fiber deposition in lung tissue .
  • Antioxidant Response : Reduces superoxide dismutase (SOD) activity at high doses while increasing catalase (CAT) activity as a compensatory mechanism .

Comparison with Similar Compounds

The following table summarizes AAPH’s structural and functional distinctions from other azo compounds:

Compound Name (CAS Number) Molecular Formula Key Structural Features Primary Applications Toxicity/Biological Effects
AAPH (2997-92-4) C₁₀H₁₈N₆Cl₂ Water-soluble, amidinopropane groups Oxidative stress models in vivo Induces lung inflammation, fibrosis, and redox imbalance
AIBN (78-67-1) C₈H₁₂N₄ Lipophilic, methylpropionitrile groups Polymerization initiator (plastics) Industrial use; no significant in vivo toxicity reported
V-70 (15545-97-8) C₁₆H₂₈N₄O₂ Methoxy and dimethyl groups Low-temperature polymer synthesis Higher thermal stability; limited biological data
VAZO 67 (13472-08-7) C₁₀H₁₆N₄ Methylbutyronitrile groups Radical initiator for polyolefins Moderate decomposition temperature (~67°C)
2,2'-Azobis[2,4,4-trimethyl] (19403-26-0) C₁₆H₂₈N₄ Trimethyl substituents Industrial applications (unspecified) Limited toxicity data

Key Differences:

Solubility and Reactivity :

  • AAPH’s water solubility makes it ideal for biological studies, whereas AIBN and V-70 are lipophilic, favoring industrial polymer synthesis .
  • Methoxy groups in V-70 enhance thermal stability, enabling controlled radical generation at lower temperatures (~30°C) compared to AIBN (~60°C) .

Biological Impact :

  • AAPH uniquely induces systemic oxidative damage (e.g., lung fibrosis, cytokine release) due to its ability to penetrate tissues and generate peroxyl radicals .
  • AIBN and VAZO 67 are primarily hazardous in industrial settings due to explosive decomposition but lack documented in vivo toxicity .

Structural Influence on Function: Amidino groups in AAPH facilitate hydrogen bonding, enhancing its interaction with biological membranes . Nitrile groups in AIBN and VAZO 67 favor radical generation in hydrophobic environments, making them unsuitable for aqueous systems .

Research Implications and Gaps

  • AAPH : Critical for modeling oxidative stress-related diseases (e.g., COPD, pulmonary fibrosis), but high doses (200 mg/kg) may overestimate clinical relevance .
  • Industrial Compounds : AIBN and V-70 require further toxicological profiling to assess environmental and occupational risks .
  • Structural Variants : Compounds with methoxy or trimethyl groups (e.g., V-70) warrant exploration for targeted drug delivery or controlled-release applications .

Preparation Methods

Reaction Conditions

ParameterSpecification
Temperature-10°C to 30°C (optimal: 5–15°C)
Surfactant SystemHexadecyltrimethylammonium chloride + dioctyldimethylammonium chloride (1:1 w/w)
Br⁻:Surfactant Ratio0.4:1 to 12:1
Reaction Time2–4 hours

This method achieves 92–95% conversion efficiency with residual hydrazine derivatives below 0.5%. The surfactant mixture facilitates rapid interfacial reactions, while bromide ions act as redox mediators to suppress chloramine byproducts.

Continuous Flow Reactor Adaptations

Recent advances employ microreactor technology to enhance safety and scalability. Key features include:

  • Residence Time Control : 8–12 minutes at 25°C prevents thermal runaway.

  • In-line Analytics : FTIR monitoring of N–H stretches (3350 cm⁻¹) ensures >99% oxidation completeness.

  • Yield Optimization : 87% isolated yield with 99.5% purity, surpassing batch reactor performance by 12%.

Purification and Stabilization Protocols

Post-synthetic processing critically determines product stability:

Crystallization

  • Solvent System : Ethyl acetate/hexane (3:7 v/v) at -20°C yields rhombic crystals with 0.02% impurity load.

  • Wash Cycles : Sequential 5% NaHCO₃ and cold methanol removes residual surfactants and inorganic salts.

Stabilization Additives

AdditiveConcentrationFunction
4-Methoxyphenol50–100 ppmRadical scavenger
Trisodium phosphate0.1–0.3%pH buffering (6.8–7.2)

Industrial-Scale Manufacturing Considerations

Large-scale production (≥100 kg/batch) requires:

  • Explosion Mitigation : Nitrogen blanketing during drying prevents azide formation.

  • Waste Stream Management : Hypochlorite quench with NaHSO₃ reduces active chlorine content to <1 ppm in effluent.

  • Quality Control Metrics :

ParameterSpecificationTest Method
Azo Content≥98.5%UV-Vis (λ=345 nm)
Moisture≤0.15%Karl Fischer
Insolubles≤0.01%Gravimetric filtration

Q & A

Basic Question: What are the optimal experimental conditions for synthesizing 2,2'-azobis(2-methylbutanenitrile)?

Answer:
The synthesis typically involves oxidative coupling of 2-amino-2-methylbutanenitrile under controlled conditions. Key parameters include:

  • Oxidizing agents : Use Oxone® (potassium peroxymonosulfate) with potassium bromide in an aqueous medium to achieve efficient oxidation of the hydrazine intermediate .
  • Temperature : Maintain reaction temperatures between 20–25°C to avoid premature decomposition of the azo compound .
  • Purification : Recrystallize the product from acetone or ethanol to achieve ≥98% purity, as impurities can accelerate unintended decomposition .

Basic Question: How should researchers characterize the purity and structural integrity of 2,2'-azobis(2-methylbutanenitrile)?

Answer:
A multi-technique approach is recommended:

  • Chromatography : Use HPLC with a C18 column and acetonitrile/water mobile phase to quantify purity and detect trace impurities .
  • Spectroscopy : Confirm the azo (-N=N-) bond via FT-IR (absorption at ~1450–1550 cm⁻¹) and UV-Vis (λmax ~340–360 nm) .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures, typically ~60–70°C .

Advanced Question: How do conflicting thermal decomposition data for this compound arise, and how should researchers resolve such contradictions?

Answer:
Discrepancies in decomposition temperatures (e.g., 60°C vs. 70°C) may stem from:

  • Purity : Impurities like residual solvents or unreacted precursors lower decomposition onset. Always report purity levels when publishing data .
  • Measurement techniques : DSC (dynamic heating) vs. isothermal stability tests yield different results. Standardize methods across studies .
  • Atmosphere : Decomposition rates vary under inert (N₂) vs. oxidative (air) conditions. Specify experimental atmospheres in protocols .

Advanced Question: What mechanistic insights explain the role of 2,2'-azobis(2-methylbutanenitrile) in radical polymerization?

Answer:
As a radical initiator, the compound undergoes homolytic cleavage of the azo bond upon heating (Δ ~60–80°C), generating two 2-cyano-2-propyl radicals. Key considerations include:

  • Half-life : Calculate initiation efficiency using the Arrhenius equation (e.g., t₁/₂ = 10 hours at 65°C) to optimize polymerization rates .
  • Solvent effects : Polar solvents (e.g., DMF) stabilize radicals, enhancing initiation efficiency, while nonpolar solvents may require higher temperatures .
  • Inhibition : Trace oxygen or phenolic stabilizers can quench radicals. Pre-degas solvents and monomers to mitigate interference .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent autocatalytic decomposition .
  • Handling : Use explosion-proof refrigerators and avoid grinding solid samples, as mechanical stress can trigger exothermic decomposition .
  • Emergency measures : In case of accidental exposure, flush skin/eyes with water for 15 minutes and monitor for cyanide toxicity symptoms (e.g., headache, dizziness) .

Advanced Question: How can researchers optimize the use of this compound in kinetic studies of radical reactions?

Answer:

  • Concentration gradients : Use low initiator concentrations (0.1–1.0 mol%) to minimize chain-transfer side reactions .
  • Real-time monitoring : Employ in-situ FT-NIR or ESR spectroscopy to track radical generation and consumption rates .
  • Data normalization : Account for solvent viscosity and temperature effects on radical diffusion using the Stokes-Einstein equation .

Advanced Question: What analytical strategies address discrepancies in reported biological or environmental toxicity data?

Answer:
Contradictory toxicity profiles (e.g., aquatic LC50 values) may arise from:

  • Degradation products : Hydrolysis or photolysis generates toxic byproducts like hydrogen cyanide. Use LC-MS/MS to identify and quantify degradation pathways .
  • Test organisms : Variability in species sensitivity (e.g., Daphnia magna vs. zebrafish). Standardize OECD or EPA guidelines for cross-study comparisons .
  • Exposure duration : Acute vs. chronic toxicity studies require distinct experimental designs. Clarify endpoints (e.g., mortality, oxidative stress) in methodologies .

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